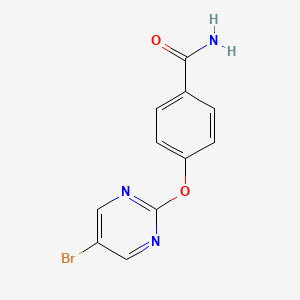
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and renal dysfunction.
Aplicaciones Científicas De Investigación
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving cardiac function in animal models of hypertension and heart failure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have a renoprotective effect by reducing proteinuria and improving renal function in animal models of renal dysfunction.
Mecanismo De Acción
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide selectively blocks the ETA receptor, which is responsible for the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). By blocking the ETA receptor, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide reduces the vasoconstrictive effect of ET-1, leading to vasodilation and a reduction in blood pressure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also inhibits the proliferative effect of ET-1, which is involved in the pathogenesis of various diseases, such as pulmonary hypertension and cancer.
Biochemical and physiological effects:
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It reduces blood pressure by inducing vasodilation and inhibiting the vasoconstrictive effect of ET-1. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also improves cardiac function by reducing myocardial fibrosis and hypertrophy. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has a renoprotective effect by reducing proteinuria and improving renal function. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have an anti-inflammatory effect by reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also selective for the ETA receptor, which allows for the specific study of the ETA receptor signaling pathway. However, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has poor solubility in aqueous solutions, which limits its use in some experimental settings.
Direcciones Futuras
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, such as pulmonary hypertension and cancer. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can also be used as a tool to study the ETA receptor signaling pathway and its role in disease pathogenesis. Furthermore, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can be modified to improve its pharmacokinetic properties, such as its half-life and solubility, to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-bromoethylpyridine-4-carboxylate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the purification of the crude product using column chromatography.
Propiedades
IUPAC Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-11(8-15-9-12)13(18)16-6-3-10-1-4-14-5-2-10/h1-2,4-5,7-9,17H,3,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWLRQOMPGINQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)


![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)




